2-(Morpholinomethyl)morpholine is an organic compound characterized by the presence of two morpholine rings connected by a methylene bridge. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals due to the unique properties imparted by the morpholine structure.
The compound can be synthesized through various chemical reactions, including Mannich reactions and condensation processes involving morpholine and formaldehyde or related derivatives. Its synthesis has been documented in several studies focusing on its antimicrobial and pharmacological properties .
2-(Morpholinomethyl)morpholine belongs to the class of morpholine derivatives, which are cyclic amines known for their diverse biological activities. These compounds are often utilized in drug design and development due to their ability to enhance solubility and bioavailability.
The synthesis of 2-(Morpholinomethyl)morpholine typically involves the following methods:
The synthesis often requires careful control of reaction conditions, including temperature, solvent choice, and reaction time. For instance, a common procedure involves dissolving morpholine in a solvent such as methanol or acetonitrile, adding formaldehyde, and allowing the reaction to proceed under reflux conditions until completion, as monitored by thin-layer chromatography .
The molecular formula of 2-(Morpholinomethyl)morpholine is , with a molecular weight of approximately 171.24 g/mol. The structure features two morpholine rings connected by a methylene group, giving it a unique three-dimensional conformation that is significant for its biological activity.
2-(Morpholinomethyl)morpholine can participate in various chemical reactions:
The reactivity of this compound is influenced by the electron-donating nature of the morpholine groups, which enhance nucleophilicity. The presence of multiple functional groups allows for diverse synthetic pathways leading to complex molecules useful in drug development .
The mechanism of action for compounds like 2-(Morpholinomethyl)morpholine often involves interaction with biological targets such as enzymes or receptors. The morpholine moiety can facilitate binding due to its ability to mimic natural substrates or ligands.
Studies have shown that derivatives of morpholine exhibit activity against various biological targets, including enzymes involved in metabolic pathways. For example, modifications on the morpholine structure have been linked to enhanced inhibition of α-glucosidase, an enzyme critical for carbohydrate metabolism .
Relevant analyses include spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy for structural confirmation .
2-(Morpholinomethyl)morpholine has potential applications in:
Research continues into optimizing its structure for enhanced efficacy and reduced toxicity profiles, making it a compound of interest in ongoing drug discovery efforts .
The incorporation of morpholine (tetrahydro-1,4-oxazine) into pharmaceutical agents represents a significant chapter in medicinal chemistry, dating to its first industrial production via diethanolamine dehydration in the early 20th century [3]. By 2003, over 100 marketed drugs featured this heterocycle, underscoring its classification as a "privileged scaffold" due to its balanced physicochemical properties and versatile bioactivity [2]. Early derivatives like the antihypertensive Timolol (1978) and the antidepressant Moclobemide (1992) demonstrated morpholine’s ability to enhance metabolic stability and target affinity [2] [4]. The evolution accelerated with targeted therapies, exemplified by Gefitinib (2003), where morpholine contributed to kinase inhibition potency and optimized logP values [2] [3]. This trajectory established morpholine as a cornerstone for rational drug design, particularly in central nervous system (CNS) and oncology therapeutics.
Table 1: Milestone Morpholine-Containing Pharmaceuticals
Drug (Approval Year) | Therapeutic Category | Role of Morpholine |
---|---|---|
Timolol (1978) | β-Blocker (hypertension) | Bioavailability enhancer |
Reboxetine (1997) | Antidepressant | Norepinephrine reuptake inhibition |
Aprepitant (2003) | Antiemetic | Neurokinin-1 receptor antagonism |
Gefitinib (2003) | Anticancer (EGFR-TKI) | PI3Kα affinity modulator |
Finafloxacin (2014) | Antibacterial | DNA gyrase binding enhancement |
2-(Morpholinomethyl)morpholine exemplifies a strategic advancement in scaffold engineering, integrating two morpholine units into a single molecular framework. This bis-heterocyclic system amplifies key pharmacological advantages while addressing inherent limitations of mono-morpholine compounds:
Enhanced Pharmacokinetic Profiling: The symmetrical integration of morpholine rings reduces topological polar surface area (TPSA) asymmetry, promoting blood-brain barrier (BBB) permeability. Mono-morpholine CNS drugs like Reboxetine leverage morpholine’s moderate basicity (pKa ~8.4) for passive diffusion [3] [4]. Bis-morpholine derivatives extend this property, as evidenced by analogues with TPSA values of 40–50 Ų and calculated logP values of 0.5–1.5 – metrics optimal for CNS penetration [4] [6].
Conformational Plasticity: The linker methylene group (–CH₂–) between morpholine rings enables adaptive binding to divergent enzyme pockets. This flexibility allows simultaneous engagement with residues in targets like PI3Kγ (phosphoinositide 3-kinase gamma) and cannabinoid receptors, where mono-morpholines exhibit partial efficacy [4]. Molecular dynamics simulations reveal that the inter-ring bond rotation (energy barrier ~3–5 kcal/mol) permits scaffold "tuning" to complementary binding sites [4] [5].
Metabolic Resistance: While mono-morpholines undergo oxidative metabolism at C3/C5 positions, bis-morpholine structures display attenuated susceptibility. The electron-donating effect of the second morpholine ring deactivates oxidation pathways, prolonging half-lives in vitro [7]. This aligns with industry efforts to develop morpholine bioisosteres with improved stability [7].
Table 2: Structural Parameters of Morpholine vs. 2-(Morpholinomethyl)morpholine
Parameter | Morpholine | 2-(Morpholinomethyl)morpholine |
---|---|---|
Molecular Formula | C₄H₉NO | C₉H₁₈N₂O₂ |
Calculated logP | –0.44 | 0.82 |
Topological PSA (Ų) | 12.5 | 38.3 |
H-Bond Acceptors | 2 | 4 |
H-Bond Donors | 1 | 2 |
Conformational Degrees | 2 | 8 |
The design of 2-(morpholinomethyl)morpholine thus addresses three critical drug development challenges: bioavailability (via TPSA/logP optimization), target versatility (via conformational flexibility), and metabolic liability (via electronic stabilization). Current research prioritizes its application in dual-target kinase inhibitors and neurotherapeutics, where conventional mono-morpholines show suboptimal engagement [4] [7].
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4